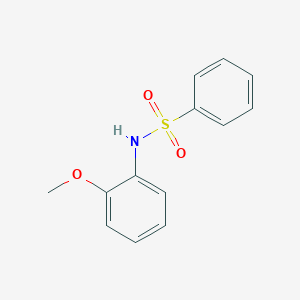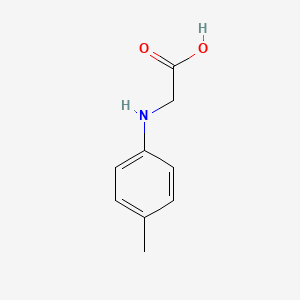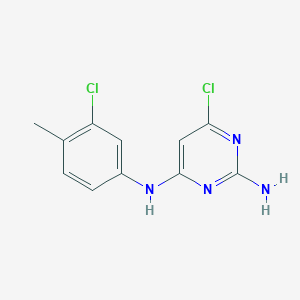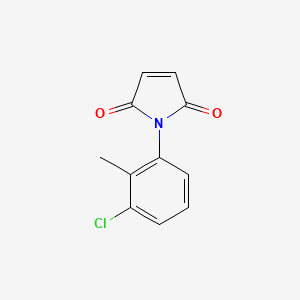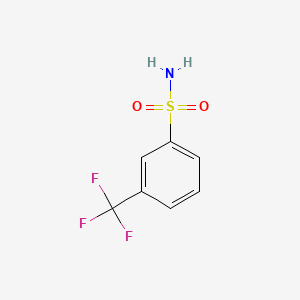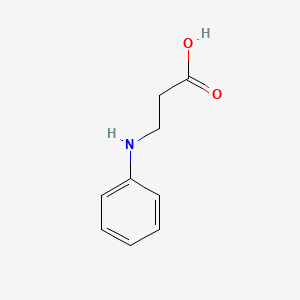
2-(二甲氨基甲基)吡啶
描述
2-(Dimethylaminomethyl)pyridine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Dimethylaminomethyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74465. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Dimethylaminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylaminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和反应性
2-(二甲氨基甲基)吡啶 (DMAP) 由于其独特的反应性和促进各种化学转化的能力,在复杂分子的合成中作为关键化合物。例如,它在制备 2-二甲氨基亚甲基-1,3-双(二甲基铵)丙烷二高氯酸盐(合成 2,4,6-三取代苯酚和 2-(N-(2,2-二甲酰乙烯基)氨基)吡啶的前体)中的应用突出了其在有机合成中的多功能性 (Khiari Jameleddine 等人,2006 年)。此外,DMAP 催化 γ,δ-不饱和羧酸的碘内酯化反应,表明其在室温下作为催化剂的有效性,这强调了 DMAP 在促进有机转化中的广泛用途 (Chuisong Meng 等人,2015 年)。
光物理性质和质子平衡
DMAP 衍生物的光物理性质已被广泛研究,揭示了这些化合物由于其“推拉”分子结构而在各种溶剂中表现出独特行为。例如,反式-2-[4-(N,N-二甲氨基苯乙烯基)]吡啶在非极性溶剂中显示出局部激发态的荧光,而在极性溶剂中,它转变为偶极矩高的分子内电荷转移态,展示了 DMAP 衍生物复杂的光物理行为及其在光物理应用中的潜力 (Sonu 等人,2014 年)。
抗菌潜力
DMAP 衍生物在抗菌应用中显示出潜力,特定的配合物表现出显着的抗菌和抗真菌特性。例如,与二甲基 6-(吡嗪-2-基)吡啶-3,4-二羧酸盐(py-2pz,一种 DMAP 相关配体)形成的铜(ii) 和银(i) 配合物对各种细菌和念珠菌属物种表现出良好的抗菌性能。这表明 DMAP 及其衍生物在开发新的抗菌剂方面可能具有价值 (Tina P. Andrejević 等人,2023 年)。
表面化学
在表面化学中,DMAP 已被用于创建吸附阴离子聚电解质在金表面的粘附层。使用表面等离子体共振光谱进行的研究表明,DMAP 虽然与金结合较弱,但有效地促进了聚电解质的吸附而没有被置换。这表明其在表面涂层和材料科学应用开发中的潜在用途 (Valérie J. Gandubert 等人,2006 年)。
作用机制
Target of Action
It’s known that pyridine derivatives have a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Mode of Action
It’s known that 2-(dimethylaminomethyl)pyridine can form (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt in toluene at room temperature in the presence of 11 equivalent of methyl trifluoromethanesulfonate . It is also used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss, and reversible α-elimination .
Biochemical Pathways
For instance, microbial metabolism of the pyridine ring has been studied, with pathways of pyridine biodegradation by soil bacteria being identified .
Result of Action
It’s known that pyridine derivatives can have a wide range of effects due to their pharmacological and biological utility .
生化分析
Biochemical Properties
2-(Dimethylaminomethyl)pyridine plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as esterifications and acylations. The compound’s basicity, due to the resonance stabilization from the dimethylamino group, enhances its nucleophilic properties, making it an effective catalyst . It is known to interact with enzymes like acetyltransferases, where it acts as a nucleophilic catalyst, enhancing the transfer of acetyl groups to target molecules .
Cellular Effects
2-(Dimethylaminomethyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signaling pathways that control cell growth and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(Dimethylaminomethyl)pyridine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it forms a pyridine onium salt with bromide, which then participates in selective oxidation reactions . This interaction highlights its role in modifying enzyme activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dimethylaminomethyl)pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its activity can diminish over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, although its efficacy may decrease as it degrades .
Dosage Effects in Animal Models
The effects of 2-(Dimethylaminomethyl)pyridine vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxicity, leading to adverse effects such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced at higher concentrations .
Metabolic Pathways
2-(Dimethylaminomethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can influence metabolic flux and alter metabolite levels by participating in reactions that modify key intermediates in metabolic pathways . For example, it can affect the pyrimidine metabolism pathway, which is crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, 2-(Dimethylaminomethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its effects . Its distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 2-(Dimethylaminomethyl)pyridine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its efficacy and specificity .
属性
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)7-8-5-3-4-6-9-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUBXJBPLLZTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962879 | |
| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43071-19-8 | |
| Record name | 43071-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIMETHYLAMINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


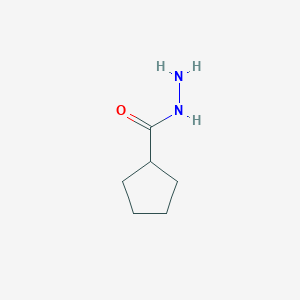
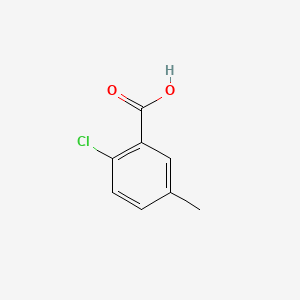
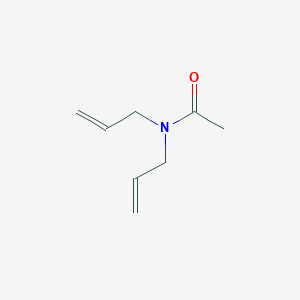
![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)
